Room-Temperature Metal-to-Semiconductor Transition: Resistivity Sign Reversal Between CeH₁.₉₄–CeH₂.₇₀ and CeH₂.₈₅
Four-point-probe resistivity measurements on single crystals ( −130 °C to 25 °C) demonstrate that cerium hydride with H/Ce ≤ 2.7 exhibits metallic conductivity (negative temperature coefficient of resistivity), while at CeH₂.₈₅—approaching stoichiometric CeH₃—a positive temperature coefficient indicative of semiconducting behavior is observed. [1] This composition-controlled electronic transition is not replicated in the dihydride phase and forms the physicochemical basis for switchable-mirror and sensing applications.
| Evidence Dimension | Temperature coefficient of electrical resistivity (sign of dρ/dT) |
|---|---|
| Target Compound Data | CeH₂.₈₅ (near CeH₃): positive dρ/dT → semiconductor behavior |
| Comparator Or Baseline | CeH₁.₉₄–CeH₂.₇₀: metallic (negative dρ/dT) |
| Quantified Difference | Sign reversal of dρ/dT; at H/Ce ≈ 2.7–2.85 the system crosses the metal–semiconductor boundary |
| Conditions | Single-crystal four-point-probe, −130 °C to 25 °C, inert-atmosphere dry box |
Why This Matters
Only the near-stoichiometric CeH₃ composition delivers semiconductor-grade electronic functionality; procurement of substoichiometric material defeats the purpose for electronic-switching applications.
- [1] Libowitz, G. G.; Pack, J. G. Electrical Resistivities of Nonstoichiometric Cerium Hydride Single Crystals. J. Chem. Phys. 1969, 50 (8), 3557–3560. DOI: 10.1063/1.1671584. View Source
